molecular formula C24H32O3 B11149590 4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one

4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one

Cat. No.: B11149590
M. Wt: 368.5 g/mol
InChI Key: QOKACYPYKOSYGE-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . They also exhibit anti-inflammatory and antioxidant activities by modulating the activity of cyclooxygenase (COX) enzymes and scavenging free radicals .

Properties

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

4-butyl-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methylchromen-2-one

InChI

InChI=1S/C24H32O3/c1-6-7-11-20-16-23(25)27-24-19(5)22(13-12-21(20)24)26-15-14-18(4)10-8-9-17(2)3/h9,12-14,16H,6-8,10-11,15H2,1-5H3/b18-14+

InChI Key

QOKACYPYKOSYGE-NBVRZTHBSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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